

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione basic properties

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

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An In-depth Technical Guide to the Core Properties of **1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione**

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Abstract

This technical guide provides a comprehensive overview of **1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione**, a key reagent in modern bioconjugation and drug development. Also known as N-(4-Chlorophenyl)maleimide, this compound's utility is centered on the electrophilic reactivity of its maleimide core. This document will delve into its fundamental chemical and physical properties, synthesis, and characterization. Furthermore, it will explore the mechanistic basis of its reactivity, its pivotal role in creating stable bioconjugates for therapeutic and diagnostic applications, and the associated experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this versatile molecule.

Molecular Identity and Physicochemical Properties

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is an organic compound featuring a central pyrrole-2,5-dione ring (maleimide) substituted with a 4-chlorophenyl group at the nitrogen atom.^[1] This structure marries the highly specific reactivity of the maleimide moiety with the physicochemical contributions of the substituted aromatic ring.

Chemical Structure and Identifiers

- IUPAC Name: 1-(4-chlorophenyl)pyrrole-2,5-dione[1]
- Common Synonyms: N-(4-Chlorophenyl)maleimide, N-(p-Chlorophenyl)maleimide[1][2]
- CAS Number: 1631-29-4[1][3]
- Molecular Formula: C₁₀H₆ClNO₂[1][4]
- Molecular Weight: 207.61 g/mol [1]

Diagram: 2D Chemical Structure

Caption: 2D structure of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione.

Physicochemical Data Summary

The properties of this compound are crucial for determining appropriate solvents, reaction conditions, and purification methods.

Property	Value	Source
Molecular Weight	207.61 g/mol	[1]
Appearance	Solid (form may vary)	General knowledge
Melting Point	110-112 °C	[5]
Solubility	Limited solubility in water; soluble in chlorinated solvents (chloroform, dichloromethane).	[6]
InChI Key	FPZQYYXSOJSITC- UHFFFAOYSA-N	[1]

Synthesis and Characterization

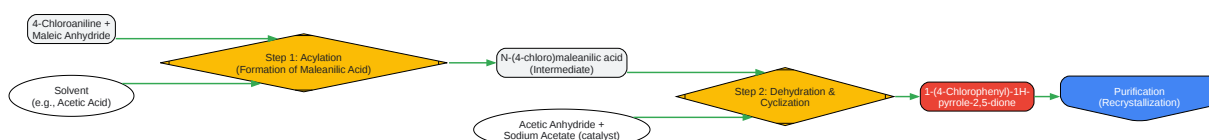
The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically involving a two-step procedure from the corresponding aniline.

General Synthesis Pathway

The most common laboratory synthesis involves the reaction of 4-chloroaniline with maleic anhydride to form the intermediate maleanilic acid, followed by a dehydration-cyclization step.

[7]

Diagram: Synthetic Workflow



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Caption: General two-step synthesis of N-(4-Chlorophenyl)maleimide.

Detailed Synthesis Protocol

This protocol is a representative example based on established literature methods.[7]

Step 1: Synthesis of N-(4-chloro)maleanilic acid

- Dissolve maleic anhydride (1.0 eq) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add a solution of 4-chloroaniline (1.0 eq) in the same solvent to the flask at room temperature.
- Stir the reaction mixture for 1-2 hours. The intermediate product, N-(4-chloro)maleanilic acid, will precipitate out of the solution.

- Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.
- Dry the product under a vacuum.

Step 2: Synthesis of **1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione**

- Create a slurry of the dried N-(4-chloro)maleanilic acid (1.0 eq) and anhydrous sodium acetate (catalytic amount, e.g., 0.3 eq) in acetic anhydride (5-10 eq).^[7]
- Heat the mixture to 60–70°C and maintain for approximately 60 minutes.^[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, pour the warm reaction mixture into a beaker containing ice-cold water and stir vigorously to precipitate the crude product and hydrolyze excess acetic anhydride.
- Collect the solid product by vacuum filtration.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified **1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione**.^[7]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical.

- ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the chlorophenyl ring and the two equivalent vinyl protons of the maleimide ring.^[1] The aromatic protons typically appear as two doublets in the 7.0-7.5 ppm region, characteristic of a para-substituted benzene ring. The maleimide protons will appear as a singlet at approximately 6.8-7.0 ppm.
- ¹³C NMR: The spectrum will display signals for the carbonyl carbons (~170 ppm), the vinyl carbons of the maleimide ring, and the four distinct carbons of the para-substituted phenyl ring.^[1]
- Infrared (IR) Spectroscopy: Key vibrational bands include the C=O stretching of the imide group (typically around 1700-1780 cm⁻¹), C=C stretching of the alkene (~1600 cm⁻¹), and bands corresponding to the aromatic ring.^{[8][9]}

- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (207.61 g/mol). A characteristic isotopic pattern for one chlorine atom (M and $M+2$ peaks in an approximate 3:1 ratio) will be observed.

Core Reactivity: The Michael Addition

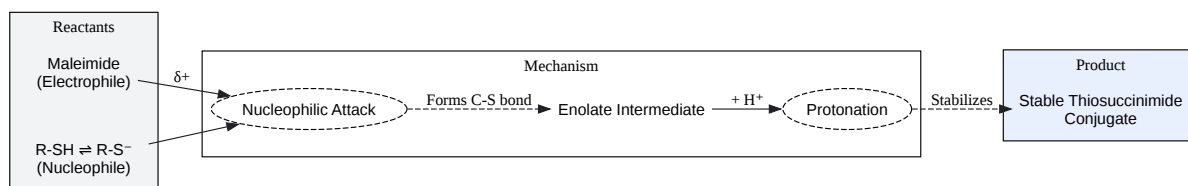
The primary utility of **1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione** in drug development stems from the high reactivity of the maleimide's carbon-carbon double bond towards nucleophiles, particularly thiols. This reaction proceeds via a Michael (or conjugate) addition.

Mechanism of Thiol-Maleimide Conjugation

The reaction is highly specific for sulfhydryl groups (e.g., from cysteine residues in proteins) under mild, near-neutral pH conditions (pH 6.5-7.5).^[10] This selectivity is a cornerstone of its application in bioconjugation, allowing for precise modification of biomolecules.^[11]

- **Nucleophilic Attack:** The deprotonated thiol (thiolate anion, RS^-) acts as a potent nucleophile. It attacks one of the electrophilic sp^2 -hybridized carbons of the maleimide double bond.
- **Intermediate Formation:** This attack forms a transient, negatively charged enolate intermediate.
- **Protonation:** The intermediate is rapidly protonated by a proton source in the medium (e.g., water) to yield a stable thiosuccinimide linkage.

Diagram: Thiol-Maleimide Michael Addition



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Caption: Mechanism of covalent bond formation via Michael addition.

Stability and Retro-Michael Reaction

While the thiosuccinimide bond is generally stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other competing thiols (e.g., glutathione in vivo).^{[12][13]} This can lead to the exchange of the conjugated payload to other biomolecules, potentially causing off-target effects and reducing the efficacy of a therapeutic agent like an Antibody-Drug Conjugate (ADC).^{[13][14]}

Recent research has focused on developing "next-generation" maleimides designed to form more robust linkages that are resistant to this thiol exchange, for instance, through hydrolysis of the succinimide ring or other intramolecular cyclization reactions.^{[12][13]}

Applications in Drug Development and Life Sciences

The specific and efficient reactivity of the maleimide group makes **1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione** and its derivatives indispensable tools in creating advanced therapeutics and research agents.^[10]

- Antibody-Drug Conjugates (ADCs): Maleimides are widely used as linkers to attach highly potent cytotoxic drugs to monoclonal antibodies.^{[11][12]} The antibody targets a specific

antigen on cancer cells, delivering the drug payload directly to the tumor site, which can improve the therapeutic window and reduce systemic toxicity.[10]

- **Protein and Peptide Labeling:** This compound can be used to attach fluorescent dyes, radioisotopes, or other reporter molecules to proteins or peptides containing cysteine residues. This is crucial for various applications, including immunoassays, fluorescence microscopy, and protein tracking.[11]
- **PEGylation:** The process of attaching polyethylene glycol (PEG) chains to therapeutic proteins can improve their solubility, stability, and pharmacokinetic profile. Maleimide chemistry is a common method for site-specific PEGylation via cysteine residues.
- **Development of Enzyme Inhibitors:** The pyrrole-2,5-dione scaffold itself is of interest in medicinal chemistry. Derivatives have been investigated as potential inhibitors of various enzymes, including tyrosine kinases, by interacting with key active site residues.[15][16]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

- **Hazard Identification:** **1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione** is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1]
- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

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